3-Methyltoxoflavin
Overview
Description
GNF-PF-2272 is a compound that has garnered attention in the field of malaria drug discovery. It is known for its potential to target multiple essential proteins in the malaria parasite, Plasmodium falciparum, making it a promising candidate for overcoming drug resistance .
Mechanism of Action
Target of Action
The primary target of 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . This compound inhibits β-catenin transcriptional activity .
Mode of Action
1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione interacts with β-catenin, leading to its degradation via a proteasome-dependent pathway . This degradation is independent of GSK3β, APC, AXIN2, and βTrCP , which are typically involved in the regulation of β-catenin.
Biochemical Pathways
The compound affects the Wnt/β-catenin pathway, which is involved in cell growth and differentiation . By inhibiting β-catenin, it downregulates Wnt/β-catenin/TCF-regulated genes, such as Axin2 and Lgr5 .
Result of Action
The inhibition of β-catenin by 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione leads to a decrease in the transcriptional activity of β-catenin . This can result in the suppression of cell growth, as β-catenin plays a key role in cell proliferation .
Biochemical Analysis
Biochemical Properties
1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione interacts with protein disulfide isomerase (PDI), a protein that plays a crucial role in protein folding . By inhibiting PDI, this compound can disrupt protein homeostasis within the cell, potentially leading to cell death .
Cellular Effects
In vitro studies have shown that 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione exhibits cytotoxic activity against human lung carcinoma (A549) cell line . This suggests that it may influence cell function by disrupting protein folding processes, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione involves the inhibition of protein disulfide isomerase (PDI) . This inhibition disrupts the protein folding process, which can lead to the accumulation of misfolded proteins and induce cell death .
Preparation Methods
The synthetic routes and reaction conditions for GNF-PF-2272 are not extensively detailed in publicly available literature. it is known that the compound is part of a series of pyrimidotriazinedione derivatives, which suggests that its synthesis involves the formation of this core structure . Industrial production methods for such compounds typically involve multi-step organic synthesis, purification, and characterization processes.
Chemical Reactions Analysis
GNF-PF-2272 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GNF-PF-2272 has several scientific research applications, particularly in the field of malaria drug discovery. It has been identified as a potential antimalarial agent due to its ability to target multiple essential proteins in Plasmodium falciparum . This makes it a valuable tool for studying the mechanisms of drug resistance and developing new therapeutic strategies. Additionally, its unique structure and reactivity make it useful in various chemical and biological research applications .
Comparison with Similar Compounds
GNF-PF-2272 is similar to other pyrimidotriazinedione derivatives, such as GNF-PF-1389, GNF-PF-70, and GNF-PF-3072 . These compounds share a similar core structure and mechanism of action but may differ in their specific targets and efficacy. The uniqueness of GNF-PF-2272 lies in its ability to target multiple essential proteins simultaneously, making it a more robust candidate for overcoming drug resistance compared to its counterparts .
Properties
IUPAC Name |
1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHNWKHOFNPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332002 | |
Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14726526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32502-62-8 | |
Record name | 3-Methyltoxoflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032502628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLTOXOFLAVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE4E342X6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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